molecular formula C23H22N2O2 B250764 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide

3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide

Katalognummer B250764
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: GRDFBVKSMPJHJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide, also known as DMAPB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMAPB belongs to the class of N-phenylbenzamides and has been found to have anti-inflammatory and anti-cancer properties.

Wirkmechanismus

The mechanism of action of 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide activates the Nrf2 pathway by binding to the Kelch-like ECH-associated protein 1 (Keap1), which normally inhibits Nrf2. This results in the translocation of Nrf2 to the nucleus and the activation of genes involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been found to have a number of biochemical and physiological effects. In particular, 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These effects may be useful in the treatment of inflammatory diseases and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide is that it has been shown to be relatively stable and non-toxic in vitro. Additionally, 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been found to be effective at low concentrations, making it a potentially useful therapeutic agent. However, one limitation of 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide is that it has not yet been extensively studied in vivo, and its efficacy and safety in animal models and humans are not yet fully understood.

Zukünftige Richtungen

There are a number of potential future directions for research on 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide. One area of interest is the potential use of 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide in the treatment of inflammatory diseases such as arthritis and colitis. Additionally, there is interest in exploring the potential use of 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide in the treatment of various types of cancer. Further research is also needed to better understand the efficacy and safety of 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide in animal models and humans.

Synthesemethoden

The synthesis of 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide involves the reaction of 4-aminobenzophenone and phenylacetic acid in the presence of a catalyst such as trifluoroacetic acid. The reaction results in the formation of 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide as a white crystalline powder with a molecular weight of 384.45 g/mol.

Wissenschaftliche Forschungsanwendungen

3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications. In particular, 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been found to have anti-inflammatory properties that may be useful in the treatment of inflammatory diseases such as arthritis and colitis. Additionally, 3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have anti-cancer properties that may be useful in the treatment of various types of cancer.

Eigenschaften

Molekularformel

C23H22N2O2

Molekulargewicht

358.4 g/mol

IUPAC-Name

3,4-dimethyl-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide

InChI

InChI=1S/C23H22N2O2/c1-16-8-9-19(14-17(16)2)23(27)25-21-12-10-20(11-13-21)24-22(26)15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27)

InChI-Schlüssel

GRDFBVKSMPJHJJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.